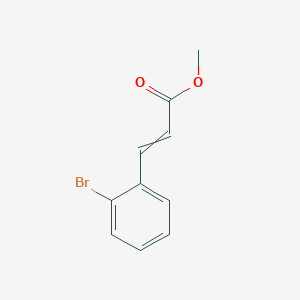
(E)-Methyl 3-(2-bromophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-(2-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-(2-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the bromination of methyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the ortho position .
Industrial Production Methods
In an industrial setting, the production of methyl 3-(2-bromophenyl)prop-2-enoate may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted esters.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated esters.
Scientific Research Applications
(E)-Methyl 3-(2-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
This substitution pattern can enhance its biological activity and make it a valuable intermediate in organic synthesis .
Q & A
Basic Question: What are the established synthetic routes for (E)-Methyl 3-(2-bromophenyl)acrylate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves:
Intermediate synthesis : Reacting methyl 3-(3-bromomethylphenyl)acrylate with 4-bromophenol in acetone under reflux (329 K for 5 h) using potassium carbonate as a base .
Purification : Column chromatography (silica gel, 5% ethyl acetate/petroleum ether) yields pure product.
Key Variables :
- Solvent polarity : Acetone enhances nucleophilicity of phenoxide ions compared to less polar solvents.
- Reaction time : Prolonged heating (≥5 h) maximizes conversion but risks side reactions (e.g., elimination).
- Base selection : K₂CO₃ balances reactivity and selectivity, avoiding aggressive bases that degrade acrylate esters.
Yield Optimization : Reported yields range from 52–70% depending on stoichiometry and purification efficiency .
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/IR :
- ¹H NMR : Diagnostic signals include the acrylate vinyl protons (δ 6.3–7.5 ppm, doublets with J ≈ 16 Hz for E-isomer) and aromatic protons (δ 7.2–7.8 ppm) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups.
- X-ray Crystallography :
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 3-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
YIHZPTVKKKVMHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













